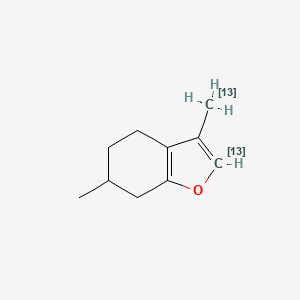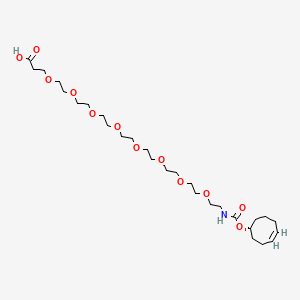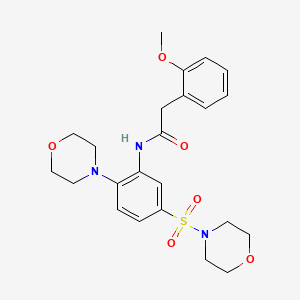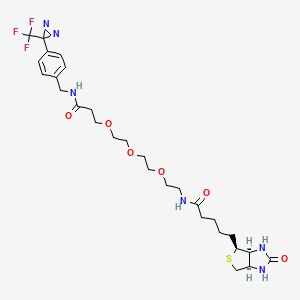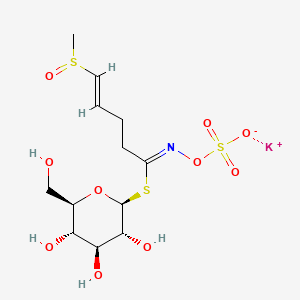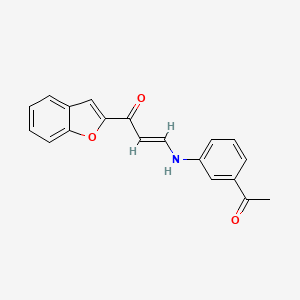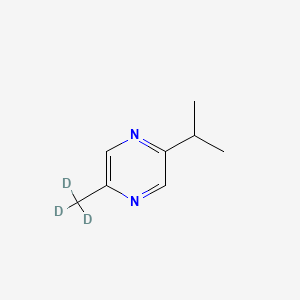
2-Isopropyl-5-methylpyrazine-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-5-methylpyrazine-d3, also known as 2-Methyl-5-(1-methylethyl)pyrazine-d3, is a deuterated compound used primarily in scientific research. It is a stable isotope-labeled compound, where three hydrogen atoms are replaced by deuterium. This modification is often used to study the pharmacokinetics and metabolic profiles of drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5-methylpyrazine-d3 involves the deuteration of 2-Isopropyl-5-methylpyrazineThe reaction conditions often require elevated temperatures and pressures to ensure the efficient incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas safely and efficiently. The purity of the final product is ensured through rigorous quality control measures, including chromatography and mass spectrometry .
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropyl-5-methylpyrazine-d3 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
2-Isopropyl-5-methylpyrazine-d3 is widely used in various fields of scientific research:
Chemistry: It serves as a tracer in studying reaction mechanisms and kinetics.
Biology: The compound is used in metabolic studies to track the incorporation and transformation of deuterated molecules in biological systems.
Medicine: It aids in the development of new pharmaceuticals by providing insights into drug metabolism and pharmacokinetics.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-5-methylpyrazine-d3 involves its incorporation into molecules as a stable isotope. The presence of deuterium can alter the pharmacokinetic and metabolic profiles of these molecules, providing valuable information on their behavior in biological systems. The molecular targets and pathways involved depend on the specific application and the molecules being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Isopropyl-5-methylpyrazine: The non-deuterated form of the compound.
2-Methyl-5-isopropylpyrazine: Another isomer with similar properties.
5-Isopropyl-2-methylpyrazine: A structural isomer with different substitution patterns.
Uniqueness
The uniqueness of 2-Isopropyl-5-methylpyrazine-d3 lies in its deuterium labeling, which provides distinct advantages in scientific research. The deuterium atoms make the compound more stable and allow for precise tracking in metabolic and pharmacokinetic studies. This makes it a valuable tool in drug development and other research applications .
Propriétés
Formule moléculaire |
C8H12N2 |
|---|---|
Poids moléculaire |
139.21 g/mol |
Nom IUPAC |
2-propan-2-yl-5-(trideuteriomethyl)pyrazine |
InChI |
InChI=1S/C8H12N2/c1-6(2)8-5-9-7(3)4-10-8/h4-6H,1-3H3/i3D3 |
Clé InChI |
PGTQKVQDZHXLOP-HPRDVNIFSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C1=CN=C(C=N1)C(C)C |
SMILES canonique |
CC1=CN=C(C=N1)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


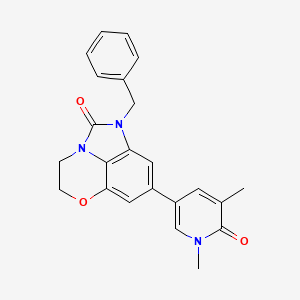


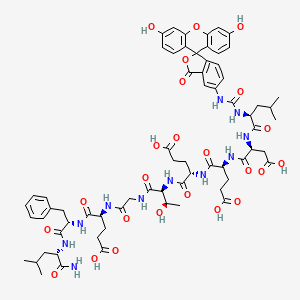
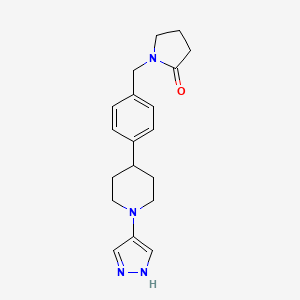
![N-[2-[[3-(3,5-dimethoxyphenyl)-2-oxo-1-[3-(4-prop-2-enoylpiperazin-1-yl)propyl]-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]phenyl]prop-2-enamide](/img/structure/B12377396.png)
